molecular formula C13H10F2N2O2 B8475391 2-Amino-5-(2,4-difluoro-phenoxy)-benzamide

2-Amino-5-(2,4-difluoro-phenoxy)-benzamide

Cat. No.: B8475391
M. Wt: 264.23 g/mol
InChI Key: LTVNYJFCZQFDIH-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-difluoro-phenoxy)-benzamide is a useful research compound. Its molecular formula is C13H10F2N2O2 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

2-amino-5-(2,4-difluorophenoxy)benzamide

InChI

InChI=1S/C13H10F2N2O2/c14-7-1-4-12(10(15)5-7)19-8-2-3-11(16)9(6-8)13(17)18/h1-6H,16H2,(H2,17,18)

InChI Key

LTVNYJFCZQFDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1cc(Oc2ccc(F)cc2F)ccc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To compound (1C) (27 g, 0.09 mol) in EtOH was added palladium on activated carbon (2.7 g), and the mixture was stirred under hydrogen for 18 h. The suspension was filtered through celite and the filtrate concentrated and dried in vacuo to yield 23 g of 2-amino-5-(2,4-difluoro-phenoxy)-benzamide (1D).
Name
compound ( 1C )
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One

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